molecular formula C28H35N3O3S B14437360 Nitrilopyramine tosylate CAS No. 75157-06-1

Nitrilopyramine tosylate

Cat. No.: B14437360
CAS No.: 75157-06-1
M. Wt: 493.7 g/mol
InChI Key: UYYRYIKFIAKGGX-UHFFFAOYSA-N
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Description

Nitrilopyramine tosylate is a compound that combines the properties of nitrilopyramine and tosylate. Tosylates are commonly used in organic chemistry as good leaving groups in nucleophilic substitution reactions due to their ability to stabilize the leaving group through resonance delocalization . Nitrilopyramine, on the other hand, is a compound that may have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrilopyramine tosylate typically involves the reaction of nitrilopyramine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in nitrilopyramine on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Nitrilopyramine tosylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The tosylate group can be replaced by other nucleophiles in substitution reactions.

    Elimination Reactions: The tosylate group can be eliminated to form alkenes.

    Oxidation and Reduction Reactions: Depending on the specific structure of nitrilopyramine, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically the substituted nitrilopyramine derivatives.

    Elimination Reactions: The major products are alkenes.

    Oxidation and Reduction Reactions: The major products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

Nitrilopyramine tosylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of nitrilopyramine tosylate involves its ability to act as a good leaving group in nucleophilic substitution reactions. The tosylate group stabilizes the leaving group through resonance delocalization, making it easier for nucleophiles to attack the electrophilic center . This property is crucial in various chemical reactions and applications.

Comparison with Similar Compounds

Properties

CAS No.

75157-06-1

Molecular Formula

C28H35N3O3S

Molecular Weight

493.7 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H27N3.C7H8O3S/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,17-18H,13,15H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

UYYRYIKFIAKGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C

Origin of Product

United States

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